molecular formula C7H8ClF3N2O B2582500 [6-(Trifluoromethoxy)-3-pyridyl]methanamine;hydrochloride CAS No. 2247773-27-7

[6-(Trifluoromethoxy)-3-pyridyl]methanamine;hydrochloride

Cat. No.: B2582500
CAS No.: 2247773-27-7
M. Wt: 228.6
InChI Key: SBUYADLJNRNZGK-UHFFFAOYSA-N
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Description

[6-(Trifluoromethoxy)-3-pyridyl]methanamine;hydrochloride: is a chemical compound characterized by the presence of a trifluoromethoxy group attached to a pyridine ring, with a methanamine group at the 3-position The hydrochloride form indicates it is a salt, which enhances its solubility in water

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(Trifluoromethoxy)-3-pyridyl]methanamine;hydrochloride typically involves multiple steps:

    Formation of the Trifluoromethoxy Group:

    Methanamine Introduction: The methanamine group is introduced via reductive amination, where the pyridine derivative is reacted with formaldehyde and ammonia or an amine source under reducing conditions.

    Hydrochloride Salt Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the trifluoromethoxy group to a trifluoromethyl group under specific conditions.

    Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products

    Oxidation: Imines, nitriles.

    Reduction: Trifluoromethyl derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, [6-(Trifluoromethoxy)-3-pyridyl]methanamine;hydrochloride is used as a building block for synthesizing more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its trifluoromethoxy group can enhance binding affinity and specificity in drug design.

Medicine

Medically, derivatives of this compound are investigated for their potential therapeutic effects. The trifluoromethoxy group is known to improve the pharmacokinetic properties of drugs, such as metabolic stability and bioavailability.

Industry

In the industrial sector, this compound finds applications in the development of agrochemicals, materials science, and as a precursor for various specialty chemicals.

Mechanism of Action

The mechanism of action of [6-(Trifluoromethoxy)-3-pyridyl]methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s ability to penetrate cell membranes and bind to target sites with high affinity. This interaction can modulate biological pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • [2-Methoxy-6-(trifluoromethoxy)phenyl]methanamine;hydrochloride
  • 6-(Trifluoromethoxy)pyridine-3-methanamine

Uniqueness

Compared to similar compounds, [6-(Trifluoromethoxy)-3-pyridyl]methanamine;hydrochloride stands out due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. The presence of the trifluoromethoxy group also imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in drug development and other applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

[6-(trifluoromethoxy)pyridin-3-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O.ClH/c8-7(9,10)13-6-2-1-5(3-11)4-12-6;/h1-2,4H,3,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUYADLJNRNZGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CN)OC(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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